molecular formula C46H45N3O13S B13105538 3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine

3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine

Cat. No.: B13105538
M. Wt: 879.9 g/mol
InChI Key: LIJCQHAPZLHFHU-QPHPTHAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2R,3R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(3-(2,4-dimethoxybenzyl)-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl4-nitrobenzenesulfonate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxy, benzyl, dioxo, tetrahydrofuran, and nitrobenzenesulfonate, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:

    Formation of the tetrahydrofuran ring: This step might involve cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the bis(4-methoxyphenyl)(phenyl)methoxy group: This could be achieved through nucleophilic substitution reactions.

    Attachment of the 2,4-dimethoxybenzyl group: This step may involve protection and deprotection strategies to ensure selective functionalization.

    Formation of the dioxo-dihydropyrimidinyl group: This could involve condensation reactions with appropriate amines and carbonyl compounds.

    Sulfonation to introduce the nitrobenzenesulfonate group: This step might involve sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or carboxylic acids, while reduction of the nitro group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound might be studied for its potential biological activity. The presence of the dioxo-dihydropyrimidinyl group suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. The nitrobenzenesulfonate group is often found in compounds with antimicrobial or anticancer activity.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The presence of multiple functional groups suggests it could interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(3-(2,4-dimethoxybenzyl)-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl4-nitrobenzenesulfonate: Similar compounds might include other tetrahydrofuran derivatives or compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.

Properties

Molecular Formula

C46H45N3O13S

Molecular Weight

879.9 g/mol

IUPAC Name

[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C46H45N3O13S/c1-30-27-47(45(51)48(44(30)50)28-31-11-18-38(58-4)25-40(31)59-5)43-26-41(62-63(54,55)39-23-16-35(17-24-39)49(52)53)42(61-43)29-60-46(32-9-7-6-8-10-32,33-12-19-36(56-2)20-13-33)34-14-21-37(57-3)22-15-34/h6-25,27,41-43H,26,28-29H2,1-5H3/t41-,42-,43-/m1/s1

InChI Key

LIJCQHAPZLHFHU-QPHPTHAZSA-N

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=C(C=C7)[N+](=O)[O-]

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=C(C=C7)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.